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molecular formula C7H3BrF3N3 B1529744 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1166819-53-9

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1529744
M. Wt: 266.02 g/mol
InChI Key: SYYNJBWDDYHXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003649B2

Procedure details

A mixture of polyphosphoric acid (20 mL, 175 mmol) and N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide (1.9 g, 6.69 mmol) was stirred at 120° C. for 20 hours and then poured in to water. The mixture was then basified with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3×250 mL). The organic phases were combined and washed with brine (1×100 mL), dried with MgSO4 and evaporated to give an involatile residue. The residue was purified by flash chromatography on silica-gel using an increasing gradient of ethyl acetate in isohexane as eluant to give 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (1.39 g, 78%) as a beige solid.
[Compound]
Name
polyphosphoric acid
Quantity
20 mL
Type
reactant
Reaction Step One
Name
N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH:9][C:10](=O)[C:11]([F:14])([F:13])[F:12])=[N:6][CH:7]=1.C(=O)(O)[O-].[Na+]>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([C:11]([F:14])([F:13])[F:12])=[N:9][N:8]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
polyphosphoric acid
Quantity
20 mL
Type
reactant
Smiles
Name
N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NNC(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 mL)
WASH
Type
WASH
Details
washed with brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an involatile residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica-gel

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=NN2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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